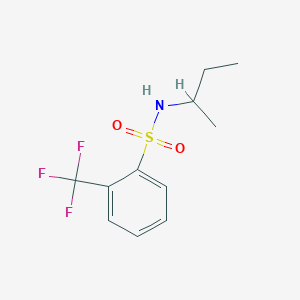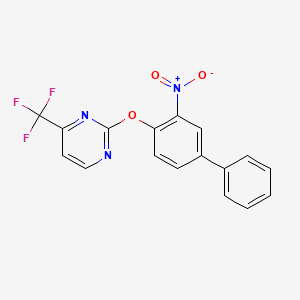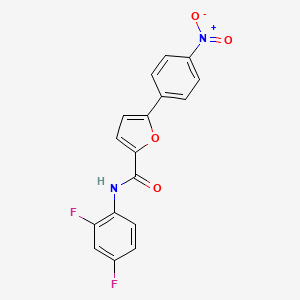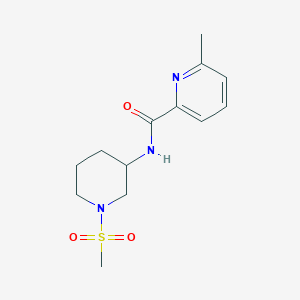
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system.
作用机制
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits the glutamate transporter system by binding to the substrate binding site of EAAT2. This binding prevents the transport of glutamate from the synaptic cleft into glial cells, resulting in an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and death.
Biochemical and Physiological Effects:
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits EAAT2 with high potency and selectivity. In vivo studies have shown that N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide increases extracellular glutamate levels in the brain, leading to excitotoxicity.
实验室实验的优点和局限性
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT2, allowing for the study of the role of EAAT2 in various physiological and pathological processes. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is stable and easy to use in experiments.
However, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide also has limitations. It is a non-specific inhibitor of the glutamate transporter system, inhibiting other subtypes in addition to EAAT2. Additionally, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide can cause excitotoxicity at high concentrations, which can lead to neuronal damage and death.
未来方向
There are several future directions for the study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. One direction is the development of more selective inhibitors of EAAT2. This would allow for the study of the role of EAAT2 in various physiological and pathological processes without the risk of inhibiting other subtypes of the glutamate transporter system.
Another direction is the study of the role of EAAT2 in addiction. It has been suggested that EAAT2 plays a role in the development of addiction, and the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide could help to elucidate this role.
Finally, the use of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research. The glutamate transporter system has been implicated in the pathogenesis of these diseases, and the development of drugs that target this system could lead to new treatments for these conditions.
Conclusion:
In conclusion, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has the potential to lead to new treatments for neurodegenerative diseases and a better understanding of the role of the glutamate transporter system in various physiological and pathological processes.
合成方法
The synthesis method for N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide involves several steps. First, 2-(trifluoromethyl)benzenesulfonyl chloride is reacted with butan-2-amine to form N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. This compound is then purified using column chromatography to obtain the final product, N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide.
科学研究应用
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been used in several scientific research applications, primarily as a tool for studying the glutamate transporter system. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. The glutamate transporter system is responsible for removing excess glutamate from the synaptic cleft, ensuring proper neurotransmission.
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide is a potent inhibitor of the glutamate transporter system, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. This inhibition allows for the study of the role of EAAT2 in various physiological and pathological processes, including neurodegenerative diseases and addiction.
属性
IUPAC Name |
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-3-8(2)15-18(16,17)10-7-5-4-6-9(10)11(12,13)14/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPGWVDDVHDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)



![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)